molecular formula C14H12F3NO2 B15340096 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline

Cat. No.: B15340096
M. Wt: 283.24 g/mol
InChI Key: JPFKUVAWPVHAIT-UHFFFAOYSA-N
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Description

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is an organic compound with the molecular formula C14H12F3NO2. It is a derivative of aniline, where the aniline moiety is substituted with a trifluoroethoxy group and a phenoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethoxy group. The reaction mixture is then subjected to crystallization or distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is unique due to the presence of both trifluoroethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroethoxy)phenoxy]aniline

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)9-19-11-5-7-13(8-6-11)20-12-3-1-10(18)2-4-12/h1-8H,9,18H2

InChI Key

JPFKUVAWPVHAIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OCC(F)(F)F

Origin of Product

United States

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